

Spectroscopic Data and Analysis of 2-Bromobutyryl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromobutyryl chloride

Cat. No.: B1265789

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data available for **2-Bromobutyryl chloride** (CAS No. 22118-12-3), a key reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable insights for its identification, characterization, and use in research and development.

Spectroscopic Data Summary

The spectroscopic data for **2-Bromobutyryl chloride** is summarized below. The data has been compiled from various sources and predictive models.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): The proton NMR spectrum of **2-Bromobutyryl chloride** is expected to exhibit signals corresponding to the three distinct proton environments in the molecule.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ (Methyl)	1.1 - 1.3	Triplet	~7
CH ₂ (Methylene)	2.0 - 2.3	Multiplet	-
CH-Br (Methine)	4.3 - 4.5	Triplet	~7

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)	170 - 175
CH-Br (Methine)	50 - 55
CH ₂ (Methylene)	30 - 35
CH ₃ (Methyl)	10 - 15

Infrared (IR) Spectroscopy Data

The infrared spectrum of **2-Bromobutyryl chloride** is characterized by strong absorptions corresponding to the carbonyl and carbon-halogen bonds.

Functional Group	Characteristic Absorption Range (cm ⁻¹)	Intensity
C=O (Acid Chloride)	1770 - 1810	Strong
C-H (Alkyl)	2850 - 3000	Medium-Strong
C-Br (Alkyl Halide)	550 - 650	Medium

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-Bromobutyryl chloride** are not widely published. However, the following are general methodologies applicable to the analysis of reactive liquid acyl chlorides.

NMR Spectroscopy

- Sample Preparation:** Due to the reactivity of **2-Bromobutyryl chloride** with protic solvents, all glassware must be thoroughly dried. The sample (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) that has been stored over molecular sieves to ensure it is anhydrous. The solution is then transferred to a dry NMR

tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

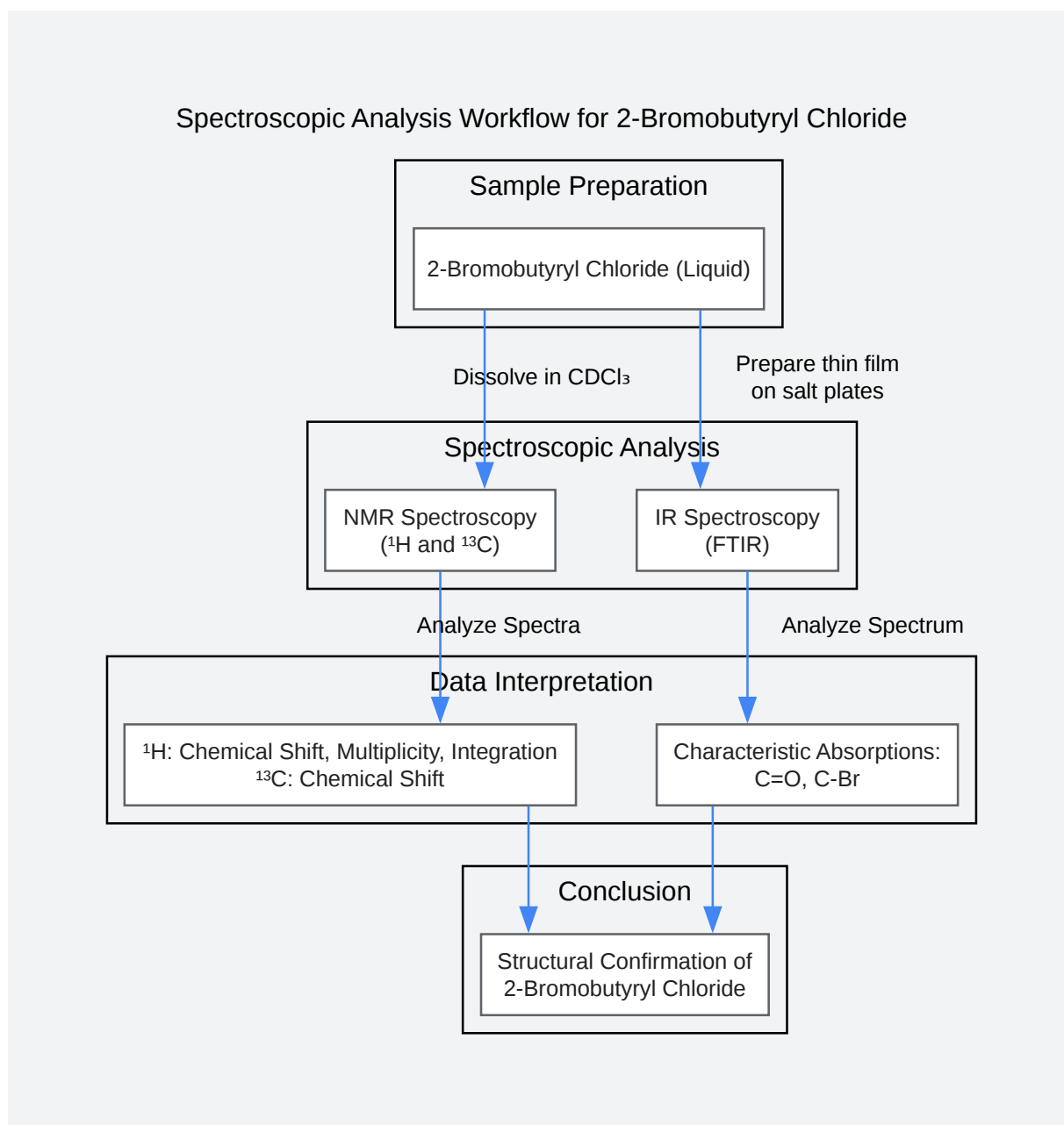
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ^{13}C NMR, proton decoupling is generally employed to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples like **2-Bromobutyryl chloride**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film. Care must be taken to perform this in a dry environment (e.g., a glove box or under a nitrogen atmosphere) to prevent hydrolysis of the acyl chloride.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is typically recorded first and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of **2-Bromobutyryl chloride**.



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Caption: Logical workflow for the spectroscopic analysis of **2-Bromobutyryl chloride**.

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